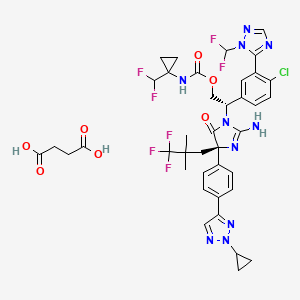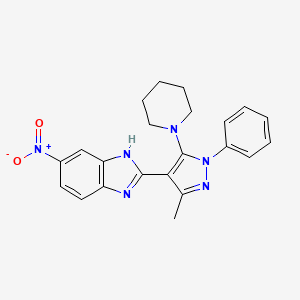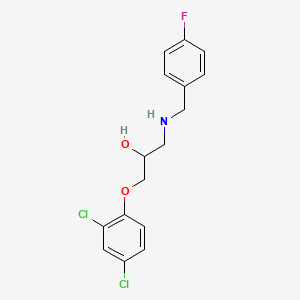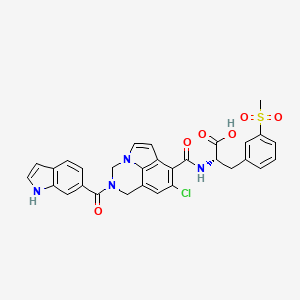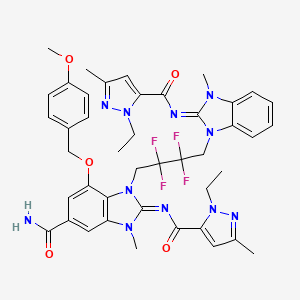
2-Hydroxy-1,3,4-trimethoxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,3,4-trimethoxyanthraquinone is an anthraquinone derivative that can be found in the plant Cinchona ledgeriana . Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone typically involves the methylation of 2-hydroxyanthraquinone derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1,3,4-trimethoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,3,4-trimethoxyanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,3,4-trimethoxyanthraquinone involves its interaction with cellular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4-Trihydroxyanthraquinone
- 2-Hydroxy-3-methoxyanthraquinone
- 1,4-Dimethoxyanthraquinone
Uniqueness
2-Hydroxy-1,3,4-trimethoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity compared to other anthraquinones .
Eigenschaften
Molekularformel |
C17H14O6 |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
2-hydroxy-1,3,4-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3 |
InChI-Schlüssel |
GNDKMLNOKPZDHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



